N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine and Pyridine Rings: These rings can be introduced through nucleophilic substitution reactions or coupling reactions such as Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Piperidine Derivatives: Compounds containing a piperidine ring, widely used in medicinal chemistry.
Uniqueness
N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for drug design. Its stereochemistry and functional groups allow for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(3R,4S)-1-[4-(piperidine-1-carbonyl)pyridin-2-yl]-4-propylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-3-7-17-13-24(14-18(17)22-15(2)25)19-12-16(8-9-21-19)20(26)23-10-5-4-6-11-23/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3,(H,22,25)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMGKLJRWZQYON-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C2=NC=CC(=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C)C2=NC=CC(=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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